molecular formula C8H7BFNO2 B13010158 (4-Fluoro-1H-indol-5-yl)boronic acid

(4-Fluoro-1H-indol-5-yl)boronic acid

Cat. No.: B13010158
M. Wt: 178.96 g/mol
InChI Key: HQWCEGYQSPEGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-1H-indol-5-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. This compound is characterized by the presence of a boronic acid group attached to the 5-position of the indole ring, with a fluorine atom at the 4-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-1H-indol-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the transition-metal-catalyzed borylation of halogenated indoles using diboronic acid esters or boron reagents under mild conditions . For instance, the reaction of 4-fluoro-5-iodoindole with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve scalable processes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-1H-indol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom at the 4-position of (4-Fluoro-1H-indol-5-yl)boronic acid imparts unique electronic properties that can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in organic synthesis and drug discovery .

Properties

Molecular Formula

C8H7BFNO2

Molecular Weight

178.96 g/mol

IUPAC Name

(4-fluoro-1H-indol-5-yl)boronic acid

InChI

InChI=1S/C8H7BFNO2/c10-8-5-3-4-11-7(5)2-1-6(8)9(12)13/h1-4,11-13H

InChI Key

HQWCEGYQSPEGML-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(C=C1)NC=C2)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.